N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex triazoloquinazolin-propanamide derivative characterized by a triazolo[4,3-a]quinazolin core substituted with a 3-(propan-2-yloxy)propyl group at position 4 and a propanamide side chain at position 1. The propanamide moiety is further modified with a 3-[ethyl(3-methylphenyl)amino]propyl group. The compound’s design aligns with strategies to optimize pharmacokinetic properties, as the propan-2-yloxypropyl substituent may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O3/c1-5-34(24-12-8-11-23(4)21-24)18-9-17-31-28(37)16-15-27-32-33-30-35(19-10-20-39-22(2)3)29(38)25-13-6-7-14-26(25)36(27)30/h6-8,11-14,21-22H,5,9-10,15-20H2,1-4H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQLMBZLKPSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound notable for its potential pharmacological applications. Its structure includes a triazoloquinazoline moiety, which is significant in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C32H36N6O2
- Molecular Weight : 536.68 g/mol
- IUPAC Name : N-[3-(N-ethyl-3-methylanilino)propyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
The compound's unique structural features may confer distinct biological properties, making it a subject of interest in the development of new therapeutic agents.
While specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest that compounds with similar structures often exhibit significant biological activities. For example, triazole and quinazoline derivatives have been linked to anti-inflammatory and anticancer effects through inhibition of pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.
Potential Therapeutic Applications
The potential therapeutic applications of this compound may include:
- Anti-inflammatory agents
- Anticancer therapies
These applications are based on the structural similarities to other compounds that have shown efficacy in these areas.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide | Similar piperazine and triazole structures | Potential anti-inflammatory |
| 8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | Contains pyrazole and diazabicyclo structures | Anticancer properties |
| N-{1-benzyl-1H-pyrazol-4-yl}methyl}-propanamide | Pyrazole core with varied side chains | Antimicrobial activity |
This comparative analysis highlights the diversity within the chemical class and underscores the unique characteristics of N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo...} that may influence its biological properties.
In Vitro Studies
Preliminary in vitro studies on similar compounds have indicated promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar triazole and quinazoline structures demonstrated IC50 values in the micromolar range against breast cancer cell lines.
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis through the activation of caspase pathways.
Future Directions for Research
Further research is necessary to elucidate the specific biological activities and mechanisms of action for N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo...}. Suggested areas for future investigation include:
- Binding Affinity Studies : Conducting studies to assess binding affinities to target proteins or enzymes.
- In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
Comparison with Similar Compounds
L942-0032: 3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide
This compound shares the triazoloquinazolin core and propanamide group with the target compound. Key differences include:
- Substituent at position 1: A [(3-methylphenyl)methyl]sulfanyl group replaces the ethyl(3-methylphenyl)amino-propyl chain.
- Substituent at position 4 : L942-0032 lacks the 3-(propan-2-yloxy)propyl group.
- Bioactivity : While explicit data are unavailable, the sulfanyl group in L942-0032 may confer antioxidant properties, as sulfur-containing moieties often enhance radical scavenging activity .
N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide ()
- Core structure : Oxazole-propanamide hybrid vs. triazoloquinazolin-propanamide.
- Key features : The trifluoromethyl group and oxazole ring enhance metabolic stability and electron-withdrawing effects, contrasting with the triazoloquinazolin core’s planar aromatic system.
- Potential applications: Fluorinated compounds like this are often explored for CNS or anticancer activity due to enhanced bioavailability .
Functional Analogues: Amide-Based Therapeutics
Timcodar ()
- Structure : N-benzyl-3-(4-chlorophenyl)-propanamide derivative with pyridyl and trimethoxyphenyl groups.
- Bioactivity : Antimycobacterial (e.g., against Mycobacterium tuberculosis).
- Comparison: Both Timcodar and the target compound utilize amide linkages for structural rigidity. However, Timcodar’s pyridyl and chlorophenyl groups target bacterial enzymes, whereas the triazoloquinazolin core in the target compound may interact with eukaryotic receptors (e.g., adenosine receptors) .
Triazole-Containing Heterocycles
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Core structure : Triazolo-thiadiazole vs. triazoloquinazolin.
- Substituents: Methoxyphenyl and pyrazole groups vs. propanamide and alkylamino chains.
Comparative Data Table
*Calculated based on molecular formulas from cited evidence.
Key Research Findings and Implications
Substituent-Driven Bioactivity: The ethyl(3-methylphenyl)amino group in the target compound may enhance receptor binding affinity compared to L942-0032’s sulfanyl group, as aromatic amines often participate in hydrogen bonding or π-π interactions .
Lipophilicity and ADME : The propan-2-yloxypropyl group likely improves the target compound’s logP value, favoring blood-brain barrier penetration relative to L942-0032’s polar sulfanyl group .
Therapeutic Potential: Structural parallels to Timcodar suggest possible utility in infectious diseases, though the triazoloquinazolin core may redirect activity toward adenosine or kinase receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
